molecular formula C6H4ClF2N B3028866 2-Chloro-3,4-difluoroaniline CAS No. 36556-48-6

2-Chloro-3,4-difluoroaniline

Cat. No.: B3028866
CAS No.: 36556-48-6
M. Wt: 163.55
InChI Key: UKKFELITTUIEND-UHFFFAOYSA-N
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Description

2-Chloro-3,4-difluoroaniline is a chemical compound belonging to the aniline family, characterized by the presence of chlorine and fluorine substituents on the phenyl ring. This compound is known for its unique chemical and physical properties, which are influenced by the electron-withdrawing effects of the halogen atoms. It is commonly used in various chemical syntheses and industrial applications.

Scientific Research Applications

2-Chloro-3,4-difluoroaniline is widely used in scientific research due to its unique properties:

    Chemistry: As an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on bacterial growth and metabolism.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the production of dyes, herbicides, and other industrial chemicals

Safety and Hazards

The safety data sheet for 2-Chloro-3,4-difluoroaniline indicates that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn .

Biochemical Analysis

Cellular Effects

. It’s plausible that 2-Chloro-3,4-difluoroaniline may have similar effects on cells, potentially influencing cell function and impacting cellular processes.

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

Metabolic Pathways

The metabolic pathways involving this compound are not well-studied. Related compounds such as fluoroanilines have been shown to be biodegradable under aerobic conditions , suggesting that this compound may also be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-3,4-difluoroaniline typically involves multiple steps, starting from suitably substituted nitrobenzene derivatives. One common method includes:

    Nitration Reaction:

    Reduction Reaction: Conversion of nitro groups to amino groups.

    Diazotization Reaction: Formation of diazonium salts.

    Fluorination Reaction: Introduction of fluorine atoms.

    Reduction Reaction: Final reduction to obtain the desired aniline derivative

Industrial Production Methods: Industrial production often employs high-pressure hydrolysis and reduction reactions, followed by addition reactions with other reagents. The presence of halogen substituents requires careful control of reaction conditions to avoid side reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3,4-difluoroaniline undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding nitro compounds.

    Reduction: Formation of amines.

    Substitution: Nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like potassium permanganate.

    Reduction: Utilizes reducing agents such as hydrogen in the presence of palladium catalysts.

    Substitution: Often employs nucleophiles like sodium methoxide under controlled conditions

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Substituted aniline derivatives

Comparison with Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Comparison: 2-Chloro-3,4-difluoroaniline is unique due to the presence of both chlorine and fluorine substituents, which significantly affect its chemical and physical properties.

Properties

IUPAC Name

2-chloro-3,4-difluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-5-4(10)2-1-3(8)6(5)9/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKFELITTUIEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693159
Record name 2-Chloro-3,4-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36556-48-6
Record name 2-Chloro-3,4-difluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36556-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3,4-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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